4-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide
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Overview
Description
4-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide is a synthetic organic compound that features a benzamide core substituted with a chloro group, an ethylpyrrolidinylmethyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors.
Functionalization of the Pyrrolidine Ring: The preformed pyrrolidine ring is then functionalized to introduce the ethyl group at the 1-position and the methyl group at the 2-position.
Coupling with Benzamide: The functionalized pyrrolidine is then coupled with 4-chloro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
4-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs targeting various diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-N-(3-oxo-3-(piperazin-1-yl)propyl)benzamide
- Pyrrolidine derivatives
Uniqueness
4-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to other similar compounds. The presence of the chloro and methoxy groups on the benzamide core, along with the ethylpyrrolidinylmethyl group, contributes to its unique profile .
Properties
CAS No. |
70790-42-0 |
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Molecular Formula |
C15H21ClN2O2 |
Molecular Weight |
296.79 g/mol |
IUPAC Name |
4-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide |
InChI |
InChI=1S/C15H21ClN2O2/c1-3-18-8-4-5-12(18)10-17-15(19)13-7-6-11(16)9-14(13)20-2/h6-7,9,12H,3-5,8,10H2,1-2H3,(H,17,19) |
InChI Key |
IVOIVJMPAHHETO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=C(C=C2)Cl)OC |
Origin of Product |
United States |
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